7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine
Overview
Description
7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to a thiadiazole ring fused with a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic electronics and materials science .
Mechanism of Action
Target of Action
It is known that this compound is a thiadiazolo[3,4-c]pyridine-based material . Thiadiazolo[3,4-c]pyridine compounds are often used as electron-deficient groups in organic electronic applications .
Mode of Action
It is known that thiadiazolo[3,4-c]pyridine compounds, due to their electron-deficient nature, can interact with electron-rich donor molecules . This interaction can result in changes in the electronic properties of the system, which can be exploited in various electronic applications .
Biochemical Pathways
Given its use in organic electronic applications, it is likely that this compound affects pathways related to electron transfer and conductivity .
Result of Action
It is known that thiadiazolo[3,4-c]pyridine compounds can alter the electronic properties of a system when they interact with electron-rich donor molecules . This can result in changes in conductivity, which can be exploited in various electronic applications .
Action Environment
The action of 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine can be influenced by various environmental factors. For instance, the reaction of 4,7-dibromo[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline was facilitated in an aprotic dipolar solvent (DMF) and occurred much faster than in a less polar organic solvent (chloroform) . Additionally, the polymerization of a related compound was carried out at 105 °C under argon protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves a multi-step process. One common method starts with the bromination of 3,4-diaminopyridine using 48% hydrobromic acid, resulting in the formation of 2,5-dibromo-3,4-diaminopyridine. This intermediate is then subjected to a ring closure reaction using thionyl chloride to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as alcohols, amines, and thiols replace the bromine or chlorine atoms.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thionyl chloride for ring closure and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific nucleophiles used. For example, using alcohols can yield alkoxy-substituted derivatives, while amines can produce amino-substituted products .
Scientific Research Applications
7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine has several scientific research applications:
Organic Electronics: This compound is used in the synthesis of donor-acceptor copolymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound’s unique structure allows for the design of materials with specific electronic properties, such as high hole mobility and optimal light absorption.
Biological Studies:
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound is similar in structure but lacks the chlorine atom, making it slightly less electron-deficient.
2,1,3-Benzothiadiazole (BTD): BTD-based dyes are widely used in electronic materials, but they differ in their donor-acceptor properties compared to 7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine.
Uniqueness
This compound stands out due to its specific combination of bromine and chlorine atoms, which enhances its electron-deficient nature and makes it particularly suitable for applications requiring strong electron-accepting properties .
Properties
IUPAC Name |
7-bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREKUZJHGQEURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=N1)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230953 | |
Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007128-71-3 | |
Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007128-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro[1,2,5]thiadiazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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